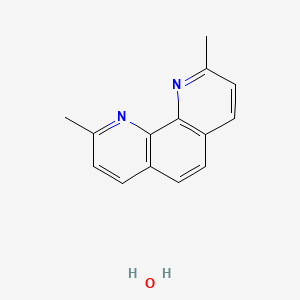
2,9-Dimethyl-1,10-phenanthroline hydrate
Descripción general
Descripción
2,9-Dimethyl-1,10-phenanthroline hydrate is a chemical compound with the molecular formula C28H26N4O . It is used as a reagent for the spectrophotometric determination of copper and as an intermediate in medicine and chemical research .
Chemical Reactions Analysis
2,9-Dimethyl-1,10-phenanthroline hydrate is used as a reagent for the spectrophotometric determination of copper . It acts as a chelating agent and is also used in the synthesis of aryl ketones .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 434.54 . It is soluble in methanol .Aplicaciones Científicas De Investigación
Distribution Thermodynamics
2,9-Dimethyl-1,10-phenanthroline hydrate (dmphen) has been studied for its distribution thermodynamics in micelles of non-ionic surfactants like Triton X-100. Research found that dmphen forms HL+ and HL2+ in acidic solutions and their formation constants vary with surfactant concentration. This study offers insights into the accommodation of phenanthrolines in micelles and their thermodynamic interactions (Kanzaki et al., 2001).
Crystallography and Molecular Structure
Crystallography studies have been conducted on dmphen, revealing its molecular structure and packing. For example, research on a specific form of dmphen, synthesized through a reaction with sodium cyanoborohydride, has been characterized using X-ray single crystal diffraction, showing a twisted chair conformation and 1D supramolecular chain formation (Feng Jin-hu, 2014).
Synthesis and Derivatives
The synthesis of dmphen has been a topic of interest, with methods developed for direct synthesis involving reactions between various compounds. This research contributes to the understanding of the chemical synthesis and potential derivatives of dmphen (O'Reilly & Plowman, 1960).
Electrocatalytic Properties
Dmphen's use in electrochemistry is notable, particularly in the context of electrocatalysts. Research shows that dmphen complexes with copper ions strongly adsorb on graphite electrodes, functioning as catalysts for the reduction of O2 and H2O2. The presence of methyl groups in dmphen influences the potential shift in the adsorbed catalyst, indicating its potential application in electrochemical reactions (Zhang & Anson, 1993).
Coordination Chemistry
The coordination of various metal ions to dmphen has been extensively studied. For instance, research involving the intercalation of dmphen in α-zirconium phosphate shows evidence for the formation of dimers with metal ions like Co2+, Ni2+, and Cu2+. This research provides valuable information on the coordination properties and potential applications in materials science (Ferragina et al., 1987).
Organometallic Chemistry
Dmphen is also significant in organometallic chemistry, as seen in studies involving allylmolybdenum complexes with dmphen as a ligand. Such research has implications for understanding catalytic activity and selectivity in chemical reactions (Sjögren et al., 1997).
Supramolecular Chemistry
Dmphen's role in supramolecular chemistry is highlighted by its use in creating emissive copper compounds that function as oxygen sensors. These studies demonstrate the potential of dmphen in developing advanced materials with specific sensing capabilities (Smith & Mann, 2009).
Safety And Hazards
Direcciones Futuras
The compound’s use as a reagent for the spectrophotometric determination of copper suggests potential applications in analytical chemistry . Its role as an intermediate in medicine and chemical research also indicates its importance in these fields . Future research may explore these applications further.
Propiedades
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBSWSCIWCRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethyl-1,10-phenanthroline hydrate | |
CAS RN |
34302-70-0, 34302-69-7, 654054-57-6 | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34302-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NEOCUPROINE HEMIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-Dimethyl-1,10-phenanthroline hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



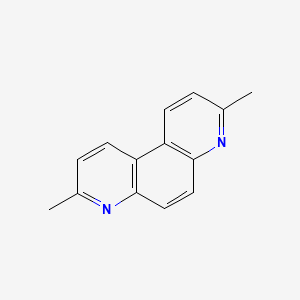
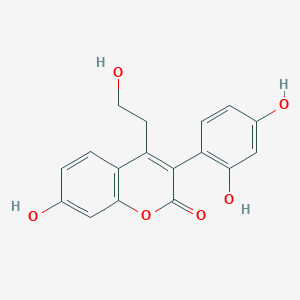
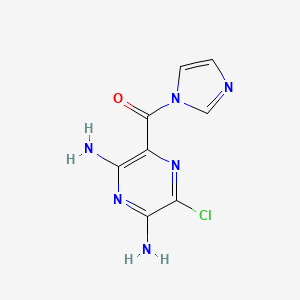
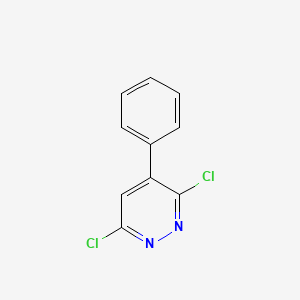
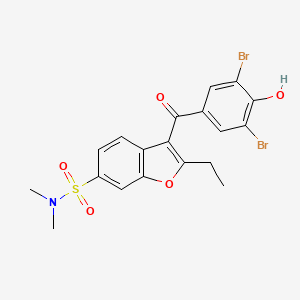
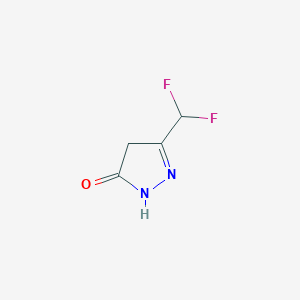

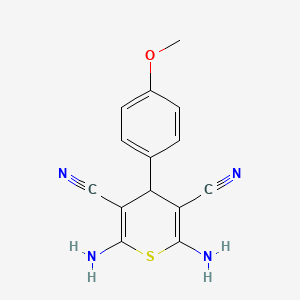
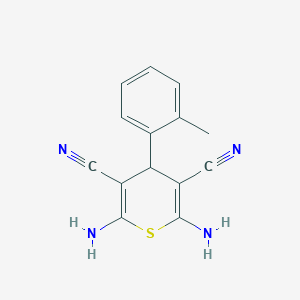
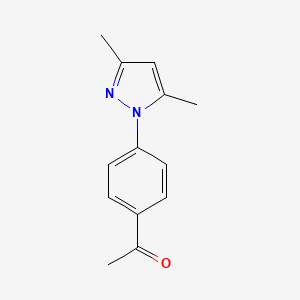
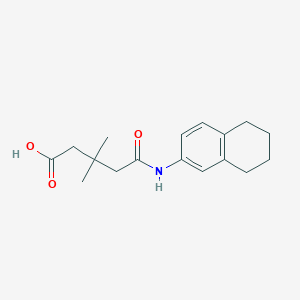
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)
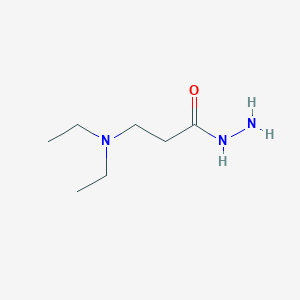
![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)